2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9-6-11(7-10(2)13(9)19-5)12(16)8-15(3,4)14(17)18/h6-7H,8H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBJFTXMSIDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206000 | |
| Record name | 4-Methoxy-α,α,3,5-tetramethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-83-7 | |
| Record name | 4-Methoxy-α,α,3,5-tetramethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-α,α,3,5-tetramethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general procedure is often employed:
- Starting Materials : 3,5-dimethyl-4-methoxybenzaldehyde and suitable diketones.
- Reaction Conditions : The reaction is conducted in an organic solvent such as ethanol under reflux.
- Purification : The product is purified through crystallization or chromatography techniques.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Results indicate that it exhibits significant free radical scavenging activity (see Table 1).
| Compound | Concentration (mg/mL) | % Inhibition |
|---|---|---|
| This compound | 50 | 78% |
| Ascorbic Acid (Control) | 50 | 92% |
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell death. A study reported the Minimum Inhibitory Concentration (MIC) values against various strains (see Table 2).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. It has been tested against urease and alpha-amylase enzymes with promising results indicating competitive inhibition.
Case Studies
- Study on Antioxidant Properties : A recent study assessed the antioxidant capacity of several derivatives of the compound. The findings revealed that modifications at the phenyl group significantly enhanced antioxidant activity compared to the parent compound .
- Antimicrobial Efficacy Against Resistant Strains : Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. It was found effective at lower concentrations than conventional antibiotics, suggesting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 4-aryl-4-oxobutyric acid derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparisons
Key Comparative Analysis
Ethyl ester derivatives (e.g., ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate ) exhibit higher lipophilicity, making them more suitable for membrane permeability in pharmacological studies.
Physicochemical Properties
- The carboxylic acid group in the target compound increases water solubility compared to ester analogs but may limit bioavailability due to ionization at physiological pH.
- The β-keto group in all analogs confers chelating properties, which could influence metal-binding applications or enzymatic interactions.
Safety and Handling
- Safety data for the 2,5-dimethylphenyl analog and 3,4-dimethoxyphenyl variant highlight standard lab precautions (e.g., avoiding inhalation, skin contact). The target compound’s discontinued status suggests specialized handling requirements.
The absence of methoxy groups in simpler analogs (e.g., 2,5-dimethylphenyl variant ) may simplify synthesis by avoiding protective group strategies.
Applications
- The target compound’s discontinued status implies niche use, possibly as a synthetic intermediate in medicinal chemistry.
- Ethyl ester analogs are likely prodrug candidates, while sulfonamide-containing derivatives (e.g., 4-cyclohexyl-2-methyloxazol-5-yl benzenesulfonamide ) have broader pharmaceutical relevance.
Q & A
Q. What are the recommended synthetic routes for 2,2-dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid, and how can purity be ensured?
The compound can be synthesized via multi-step reactions involving esterification, Friedel-Crafts acylation, or nucleophilic substitution. For example, a ketone-functionalized intermediate (e.g., 4-oxobutanoic acid derivatives) may undergo alkylation with a substituted phenyl group. Critical steps include:
- Drying intermediates : Residual solvents (e.g., methanol) must be removed to prevent side reactions. Anhydrous conditions are verified via H NMR (e.g., absence of methanol peaks at δ 3.3–3.5 ppm) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%). Analytical HPLC with UV detection at 254 nm is recommended for quality control .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Methanol, HSO, reflux | 85% | 90% |
| 2 | AlCl, 3,5-dimethyl-4-methoxybenzene, 80°C | 72% | 88% |
| 3 | Hydrolysis (NaOH, HO/EtOH) | 95% | 97% |
Q. How is the structural integrity of this compound confirmed?
Key techniques include:
- H NMR : Peaks for methoxy (δ 3.6–3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and carbonyl groups (δ 2.5–2.8 ppm for ketones) .
- Mass spectrometry (HRMS) : Molecular ion [M+H] should match the theoretical mass (e.g., CHO: 288.1362).
- FT-IR : Stretching vibrations for C=O (1700–1750 cm) and O–CH (2850–2950 cm) .
Q. What are the primary reactivity patterns of this compound?
The α,β-unsaturated ketone moiety enables nucleophilic additions (e.g., Grignard reagents), while the methoxy group directs electrophilic aromatic substitution. The carboxylic acid allows for esterification or amidation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps .
- Catalyst screening : Lewis acids like FeCl or Bi(OTf) improve Friedel-Crafts acylation efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., hydrolysis) .
Case Study : A 20% yield increase was achieved by replacing AlCl with Sc(OTf) in the acylation step, reducing tar formation .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .
- Structural analogs : Compare with 4-(2-fluorophenyl)-4-oxobutanoic acid, where electron-withdrawing groups (e.g., F) enhance activity .
- Metabolic stability : Assess plasma stability (e.g., half-life in murine models) to rule out rapid degradation .
Q. What advanced computational methods support SAR studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) .
- DFT calculations : Predict electrophilic sites using Gaussian at the B3LYP/6-31G* level .
- MD simulations : Analyze conformational stability in aqueous environments (NAMD, GROMACS) .
Q. How can environmental impacts be mitigated during disposal?
- Degradation studies : Use HPLC-UV to track hydrolysis in pH 7.4 buffer (50°C, 48 hrs) .
- Waste treatment : Neutralize acidic residues with NaHCO before incineration .
Data Contradiction Analysis
Q. Conflicting NMR spectral How to identify the source of discrepancies?
- Solvent effects : Compare spectra in CDCl vs. DMSO-d; methoxy protons shift upfield in DMSO .
- Impurity profiling : Use C NMR or 2D-COSY to detect trace byproducts (e.g., unreacted starting material) .
Q. Why do different synthetic routes produce varying bioactivity profiles?
- Stereochemical impurities : Chiral HPLC can detect enantiomeric excess (e.g., >99% ee required for consistent activity) .
- Crystallinity : XRPD analysis reveals polymorphic forms affecting solubility and bioavailability .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
